1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly significant in the field of synthetic organic chemistry due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are frequently used reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using TFA, oxalyl chloride, or hydrochloric acid in various solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar in structure and used for similar purposes in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and other organic transformations.
Uniqueness
1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a piperidine ring. This combination provides enhanced stability and reactivity, making it a valuable tool in synthetic organic chemistry .
Biological Activity
1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid (Boc-6-oxopiperidine) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-6-oxopiperidine, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 163438-09-3
Physical Properties
Property | Value |
---|---|
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 303.4 ± 35.0 °C |
Melting Point | Not Available |
Flash Point | 137.3 ± 25.9 °C |
Boc-6-oxopiperidine exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound has been studied for its potential as an inhibitor of specific enzymes that play roles in disease processes, particularly in cardiovascular diseases.
Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of Boc-6-oxopiperidine on the enzyme ADAMTS7, which is implicated in atherosclerosis progression. The inhibitory potency was evaluated using FRET assays, revealing significant activity against ADAMTS7 with an IC50 value of approximately 50 nM, indicating a strong potential for therapeutic applications in cardiovascular diseases .
Comparative Enzyme Activity Table
Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |
---|---|---|
Boc-6-oxopiperidine | 50 ± 20 | 10 ± 1 |
Reference Compound | 70 ± 10 | 10 ± 0.1 |
Case Studies and Research Findings
- Cardiovascular Applications : A study demonstrated that Boc-6-oxopiperidine could inhibit ADAMTS7 cleavage of protein substrates, suggesting its role in modulating proteolytic activity associated with cardiovascular diseases .
- Molecular Modeling : Molecular docking studies provided insights into the binding interactions between Boc-6-oxopiperidine and target proteases, enhancing the understanding of its selectivity and efficacy .
Toxicological Profile
Preliminary toxicity assessments indicate that Boc-6-oxopiperidine may exhibit moderate hepatotoxicity at higher concentrations, necessitating further investigation into its safety profile for clinical use .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHAAKHJLWVLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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